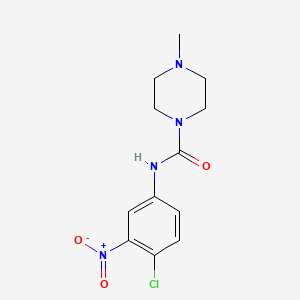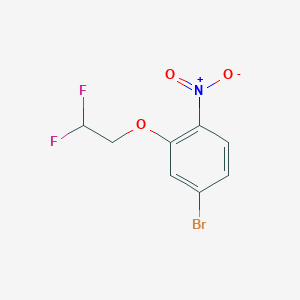
4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene
Vue d'ensemble
Description
The compound “4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene” is a chemical compound used in scientific research. It has a molecular formula of C9H9BrF2O and a molecular weight of 251.07 .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene” are not available, a related compound, “4-Bromo-2-(2,2-difluoroethoxy)-1-fluorobenzene”, can be prepared from raw materials .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene” consists of a benzene ring with bromo, methyl, and difluoroethoxy functional groups .Physical And Chemical Properties Analysis
The compound “4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene” has a predicted boiling point of 237.6±40.0 °C and a predicted density of 1.578±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- The compound has been involved in studies focusing on the synthesis of specific organic structures. For instance, research on the generation of specific phenyllithium compounds from bromo-benzenes like 1-bromo-2-(trifluoromethoxy)benzene highlights similar chemical processes that could be relevant for 4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene (Schlosser & Castagnetti, 2001).
- The compound's potential in forming specific molecular structures is further evidenced in studies like the synthesis of alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, indicating its potential application in the formation of liquid-crystalline properties (Okamoto, Murai, & Takenaka, 1997).
Chemical Reactions and Properties :
- It's been used in the study of ring halogenation reactions, highlighting its reactivity and the potential to create halogenated compounds, which are crucial in various organic synthesis processes (Bovonsombat & Mcnelis, 1993).
- The compound plays a role in the exploration of transmission of substituent effects in systems, providing insights into the kinetics of reactions in organic chemistry (Spinelli, Guanti, & Dell'erba, 1972).
Material Science Applications :
- Research on its derivatives, like the study of liquid-crystalline properties of related compounds, suggests potential applications in the development of new materials with specific optical and electronic properties (Okamoto, Murai, & Takenaka, 1997).
Analytical Chemistry Applications :
- It has been involved in studies focusing on analytical methods, such as the separation of position isomers by capillary gas chromatography, indicating its importance in analytical chemistry and the development of new analytical techniques (Jiang Qin, 2005).
Propriétés
IUPAC Name |
4-bromo-2-(2,2-difluoroethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-1-2-6(12(13)14)7(3-5)15-4-8(10)11/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZBGNBCZUREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



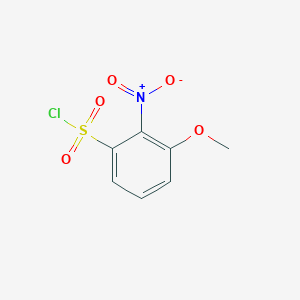
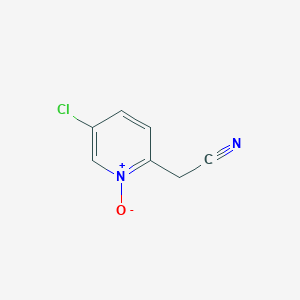
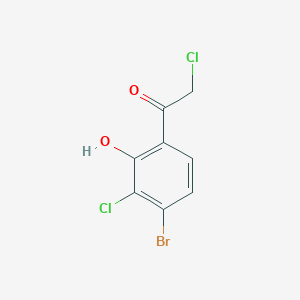

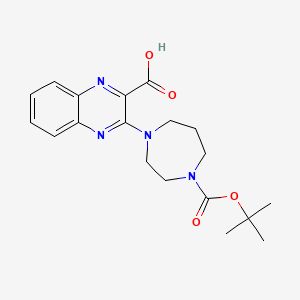
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)
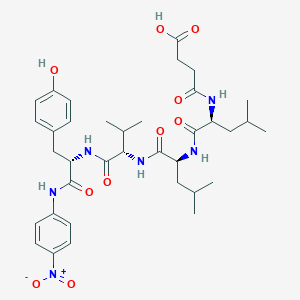
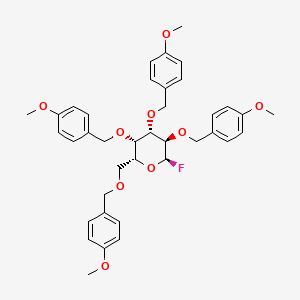
![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)
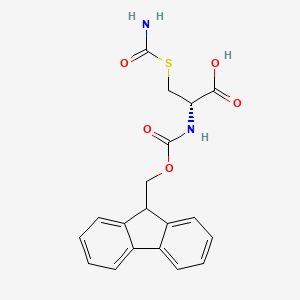

![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)
